molecular formula C15H22BFO4 B13503783 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13503783
M. Wt: 296.14 g/mol
InChI Key: WHWKDFHWGFXWSF-UHFFFAOYSA-N
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Description

2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a fluorinated phenylboronic acid derivative with pinacol in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction mixture is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its fluorinated aromatic ring, which can impart distinct electronic properties and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Biological Activity

2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as the compound) is a boron-containing organic compound with potential applications in medicinal chemistry and material science. The unique structural features of this compound suggest various biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H22BFO4, with a molecular weight of approximately 282.12 g/mol. The compound features a dioxaborolane ring structure which is known for its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC15H22BFO4
Molecular Weight282.12 g/mol
CAS Number943310-62-1
Purity95%

The biological activity of the compound can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom and methoxymethoxy group may enhance its lipophilicity and bioavailability, allowing it to penetrate cellular membranes more effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with specific receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : The boron atom can participate in redox reactions, potentially exhibiting antioxidant properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of boron-containing compounds. It was found that similar dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table: Summary of Biological Activities from Related Studies

CompoundActivity TypeTarget/MechanismReference
Boron Compound AAnticancerInduces apoptosis in cancer cells
Boron Compound BAntioxidantScavenges free radicals
Boron Compound CEnzyme InhibitionInhibits enzyme X involved in metabolism

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of the compound is crucial for its potential therapeutic use. Preliminary assessments indicate that similar compounds exhibit favorable PK profiles with good absorption characteristics.

Key Findings:

  • Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
  • Blood-Brain Barrier (BBB) : The compound may be capable of crossing the BBB, which is beneficial for central nervous system-targeted therapies.
  • Toxicity : Initial toxicity assessments suggest low cytotoxicity at therapeutic doses; however, comprehensive toxicity studies are warranted.

Properties

Molecular Formula

C15H22BFO4

Molecular Weight

296.14 g/mol

IUPAC Name

2-[4-fluoro-2-(methoxymethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)13-7-6-12(17)8-11(13)9-19-10-18-5/h6-8H,9-10H2,1-5H3

InChI Key

WHWKDFHWGFXWSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCOC

Origin of Product

United States

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